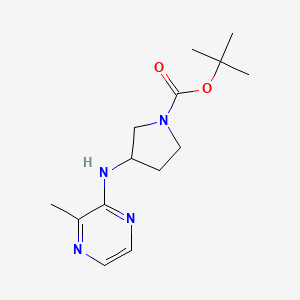

tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate (CAS: 1353946-15-2) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a (3-methylpyrazin-2-yl)amino substituent at the 3-position. Its molecular formula is C₁₄H₂₂N₄O₂, with a molecular weight of 278.35 g/mol . The pyrazine ring, a diazine with two nitrogen atoms at positions 1 and 4, is substituted with a methyl group at position 3, contributing to its lipophilic character. This compound is used in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

tert-butyl 3-[(3-methylpyrazin-2-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-10-12(16-7-6-15-10)17-11-5-8-18(9-11)13(19)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFPAHDRAVSHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from preliminary studies and case analyses.

Molecular Characteristics

- Molecular Formula : C₁₄H₂₂N₄O₂

- Molecular Weight : Approximately 278.35 g/mol

- Structural Features : The compound consists of a pyrrolidine ring, a tert-butyl group, and an amino group derived from 3-methylpyrazine. This combination contributes to its solubility and bioavailability compared to similar compounds.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(tert-butoxycarbonyl)-3-(methylamino)pyrrolidine | Similar pyrrolidine structure | Lacks pyrazine moiety |

| (R)-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine | Contains similar amino-pyrrolidine structure | Different stereochemistry |

| N-(tert-butoxycarbonyl)-3-amino-pyrrolidine | Similar backbone | No pyrazine substitution |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity . The presence of the pyrazine moiety enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens. Further research is needed to quantify these effects and understand the underlying mechanisms.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound may exert similar effects. Studies focusing on its impact on cytokine release and oxidative stress levels are warranted.

In Vitro Studies

Initial in vitro studies have explored the binding affinity of this compound with various enzymes and receptors. These studies suggest that the compound may inhibit specific biological pathways associated with inflammation and infection.

Case Study: Roflumilast Comparison

A notable comparison can be drawn with Roflumilast, a known anti-inflammatory agent. Roflumilast has been shown to decrease oxidative stress and inflammatory mediators in animal models of acute pancreatitis, highlighting the potential for similar therapeutic applications for this compound in managing inflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrrolidine Core

Key Analogues :

tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate (CAS: 887587-33-9) Molecular Formula: C₁₂H₂₃N₃O₃ Substituent: A 2-methoxyethylamino group replaces the pyrazinyl moiety. Hazards: Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Substituent : A pyridine ring with iodine and methoxy groups linked via an ether bridge.

- Applications : Used in catalysis and as a building block for heterocyclic synthesis .

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate (CAS: 1289584-95-7) Stereochemistry: The (S)-enantiomer of the target compound, highlighting the importance of chirality in pharmacological activity .

Comparison :

- Lipophilicity : The 3-methylpyrazine group enhances lipophilicity relative to methoxyethyl or hydroxy-substituted analogues, impacting membrane permeability and metabolic stability .

- Synthetic Complexity: Mitsunobu reactions and ozonolysis are common for analogues (e.g., compound 12 in ), but the target compound’s synthesis may require regioselective amination of pyrazine .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₄H₂₂N₄O₂ | 278.35 | Pyrazine, tert-butyl carbamate |

| tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate | C₁₂H₂₃N₃O₃ | 257.33 | Methoxyethyl, carbamate |

| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | C₂₂H₃₂FN₃O₆ | 477.51 | Fluoropyridine, hydroxymethyl |

Q & A

Q. Optimization Tips :

- Adjust stoichiometry of NaH to avoid over-alkylation.

- Monitor reaction progress via LC-MS to identify intermediates .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the pyrazine-pyrrolidine bond. For example, the downfield shift of the pyrrolidine NH proton (~δ 6.5 ppm) indicates successful coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 278.35 for [M+H]) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemical ambiguities, particularly for chiral centers, using single-crystal diffraction data .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Advanced Research Question

- Analog Synthesis : Replace the 3-methylpyrazine moiety with halogenated (e.g., 5-chloro) or bulkier groups (e.g., tert-butyl) to assess steric/electronic effects .

- Biological Assays :

- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .

- Cellular Uptake : Radiolabel the compound with H to quantify permeability in Caco-2 cell monolayers .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, guided by crystallographic data from SHELX-refined structures .

What methodologies address contradictory biological activity data across studies?

Advanced Research Question

- Purity Verification : Use HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to confirm >99% purity, eliminating batch variability .

- Assay Standardization :

- Normalize cell viability assays (e.g., MTT) using identical passage numbers for cell lines.

- Validate enzymatic activity with positive controls (e.g., staurosporine for kinase inhibition) .

- Structural Confirmation : Re-examine stereochemistry via circular dichroism (CD) if X-ray data is unavailable .

How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

- Kinetic Studies : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzyme .

- Mutagenesis : Introduce point mutations (e.g., Ala scanning) in the enzyme’s active site to identify critical residues for binding .

What strategies are effective for resolving synthetic by-products or low yields?

Advanced Research Question

- By-Product Analysis : Use F NMR (if fluorinated analogs are synthesized) or LC-MS/MS to trace side reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc) vs. PdCl) in coupling steps to improve efficiency .

- Solvent Optimization : Replace THF with dimethylformamide (DMF) for higher solubility of intermediates, reducing aggregation .

How can computational tools enhance the design of derivatives with improved pharmacokinetics?

Advanced Research Question

- ADMET Prediction : Use SwissADME to forecast logP (lipophilicity) and blood-brain barrier (BBB) penetration .

- QSAR Modeling : Train models on existing bioactivity data to prioritize derivatives with optimal IC and solubility profiles .

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4) using Schrödinger’s MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.